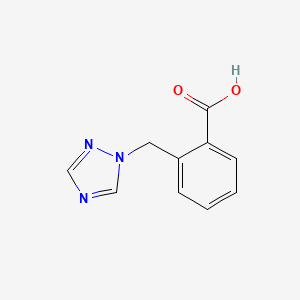

2-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid

Overview

Description

“2-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid” is a chemical compound with the CAS Number: 876718-01-3 . It has a molecular weight of 203.2 and its IUPAC name is this compound . The compound is stored at room temperature and is available in powder form .

Synthesis Analysis

A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis .Molecular Structure Analysis

The InChI code for the compound is 1S/C10H9N3O2/c14-10(15)9-4-2-1-3-8(9)5-13-7-11-6-12-13/h1-4,6-7H,5H2,(H,14,15) .Chemical Reactions Analysis

The compound has been used in the synthesis of a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids .Physical and Chemical Properties Analysis

The compound has a molecular weight of 203.2 . It is stored at room temperature and is available in powder form .Scientific Research Applications

Synthetic Applications and Physical-Chemical Properties

Research on compounds related to 2-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid has demonstrated their significance in synthetic chemistry. Scientists have synthesized and explored the physical-chemical properties of various derivatives of 1,2,4-triazole and 1,2,3,4-tetrazole, acknowledging the importance of these compounds in drug and bioactive molecule synthesis. Specifically, new low-toxic and highly efficient compounds among 5-(1H-tetrazol-1-ylmethyl)-4-R-4H-1,2,4-triazol-3-thiol derivatives were synthesized, and their physical-chemical properties were established. These findings emphasize the relevance of these compounds in both theoretical and practical aspects of chemistry (Hulina & Kaplaushenko, 2016).

Structural Analysis and Interaction Studies

A detailed structural analysis of two benzoic acids derivatives revealed various structural motifs and interactions, such as C-H…π, π…π, and hydrogen interactions. This analysis aids in understanding the structure-activity relationships and predicting bioactivity, highlighting the importance of structural components in influencing the biological and chemical behavior of these compounds (Dinesh, 2013).

Antimicrobial Properties

Compounds with 1,2,4-triazole structures, including those similar to this compound, have been evaluated for their antimicrobial properties. A series of 1,4-disubstituted 1,2,3-triazoles with aromatic ester functionality showed significant antimicrobial activity against various bacterial and fungal strains, highlighting the potential of these compounds in developing new antimicrobial agents (Kaushik et al., 2016).

Mechanism of Action

Target of Action

It has been found to exhibit potent inhibitory activities against certain cancer cell lines , suggesting that it may interact with cellular components involved in cancer progression.

Mode of Action

Some compounds in the same family have been shown to inhibit the proliferation of cancer cells by inducing apoptosis . This suggests that 2-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid may interact with its targets in a way that triggers programmed cell death.

Result of Action

In vitro cytotoxic evaluation of this compound and its hybrids has indicated that some of these compounds exhibit potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . This suggests that the compound’s action results in the inhibition of cancer cell proliferation.

Action Environment

Like all chemical compounds, its stability, solubility, and reactivity may be influenced by factors such as temperature, ph, and the presence of other chemicals .

Safety and Hazards

The compound has been classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with flammable solids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Biochemical Analysis

Biochemical Properties

2-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with metal-organic frameworks (MOFs) and other porous organic materials . These interactions are crucial for its function in drug delivery systems and other biochemical applications. The nature of these interactions often involves binding to specific sites on the enzymes or proteins, which can influence their activity and stability.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, certain derivatives of this compound have demonstrated potent inhibitory activities against cancer cell lines such as MCF-7 and HCT-116 . These effects are mediated through the induction of apoptosis and inhibition of cell proliferation, highlighting its potential as an anticancer agent.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The triazole ring in its structure is particularly important for these interactions, as it can form hydrogen bonds and other non-covalent interactions with target molecules . These binding interactions are crucial for its biological activity and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard storage conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, although the exact nature of these effects can vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as inhibition of cancer cell proliferation, while at higher doses, it can cause toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect, but exceeding this dosage can lead to toxicity. These findings are important for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and function. The triazole ring in its structure can undergo metabolic transformations, leading to the formation of active or inactive metabolites . These metabolic pathways are important for understanding its pharmacokinetics and pharmacodynamics, as well as its potential interactions with other drugs or compounds.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. It can interact with transporters and binding proteins that facilitate its uptake and distribution . These interactions can influence its localization and accumulation in specific tissues or cellular compartments, which in turn affects its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is an important factor that determines its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization mechanisms are crucial for its role in cellular processes and its potential as a therapeutic agent.

Properties

IUPAC Name |

2-(1,2,4-triazol-1-ylmethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c14-10(15)9-4-2-1-3-8(9)5-13-7-11-6-12-13/h1-4,6-7H,5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPKNLIVZZRDKGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=NC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60390252 | |

| Record name | 2-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876718-01-3 | |

| Record name | 2-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(1H-1,2,4-triazol-1-yl)methyl]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3-(3-chloro-4-methylanilino)-2-[4-(3-fluoropropoxy)phenyl]-2-propenenitrile](/img/structure/B1306938.png)

![7-Fluoro-2-[(4-fluoroanilino)methylene]-3-phenyl-1-indanone](/img/structure/B1306944.png)

![4-[2-(trifluoromethyl)phenoxy]benzenesulfonyl Chloride](/img/structure/B1306954.png)

![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1,3,5-trimethyl-1H-pyrazole-4-carbohydrazide](/img/structure/B1306961.png)

![ethyl N-[2-cyano-2-[(2,6-difluorophenyl)hydrazinylidene]acetyl]carbamate](/img/structure/B1306964.png)

![1-[(2,5-Dichlorophenyl)sulfonyl]piperazine](/img/structure/B1306971.png)

![(E)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-(2-thienyl)-2-propenenitrile](/img/structure/B1306976.png)

![Ethyl 3-amino-3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylhydrazinylidene]propanoate](/img/structure/B1306982.png)

![4-chloro-N-[(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline](/img/structure/B1306988.png)